molecular formula C23H25N3OS B11647904 [1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](phenyl)methanone

[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](phenyl)methanone

Cat. No.: B11647904
M. Wt: 391.5 g/mol
InChI Key: AYFPWYMTBGHPIT-UHFFFAOYSA-N
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Description

2-BENZOYL-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE is a complex organic compound that belongs to the class of thienoisoquinolines This compound is characterized by its unique structure, which includes a benzoyl group, a piperidine ring, and a thienoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZOYL-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienoisoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoisoquinoline skeleton.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Piperidine Ring: The piperidine ring is attached via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the thienoisoquinoline core.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-BENZOYL-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienoisoquinoline core and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BENZOYL-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 2-BENZOYL-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thienoisoquinoline Derivatives: Compounds with similar thienoisoquinoline cores but different substituents.

    Piperidine-Containing Molecules: Molecules that include the piperidine ring but differ in other structural aspects.

    Benzoyl-Substituted Compounds: Compounds with benzoyl groups attached to different cores.

Uniqueness

2-BENZOYL-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3OS

Molecular Weight

391.5 g/mol

IUPAC Name

(1-amino-5-piperidin-1-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-phenylmethanone

InChI

InChI=1S/C23H25N3OS/c24-19-18-16-11-5-6-12-17(16)22(26-13-7-2-8-14-26)25-23(18)28-21(19)20(27)15-9-3-1-4-10-15/h1,3-4,9-10H,2,5-8,11-14,24H2

InChI Key

AYFPWYMTBGHPIT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C(=O)C5=CC=CC=C5)N

Origin of Product

United States

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